

Onametostat: A Technical Guide to its Molecular Landscape and Functional Inhibition of PRMT5

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Onametostat (formerly JNJ-64619178) is a potent, selective, and orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] As a pseudo-irreversible inhibitor, it demonstrates a prolonged duration of action by binding to the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex.[3][4] This inhibition leads to a reduction in symmetric dimethylarginine (sDMA) levels on histone and non-histone protein substrates, thereby modulating gene expression and cellular processes implicated in oncogenesis.[1][2] This document provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and key experimental data related to Onametostat, serving as a technical resource for researchers in oncology and drug discovery.

Molecular Structure and Chemical Properties

Onametostat is a complex heterocyclic molecule with a cyclopentane core. Its structure is key to its high-affinity binding to the PRMT5 active site.



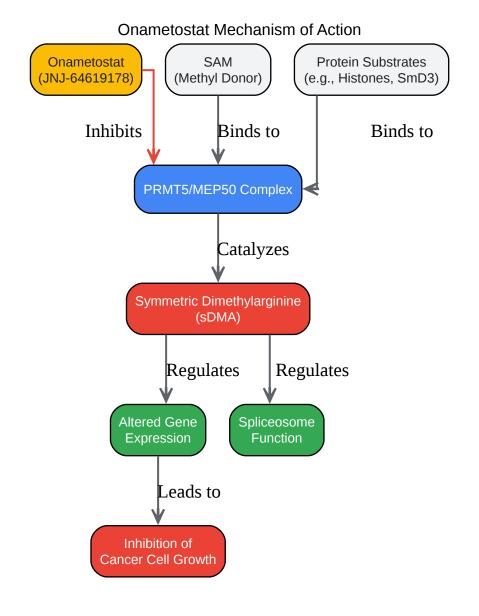
| Property | Value | Source | |
|-------------------|--|--------|--|
| IUPAC Name | (1S,2R,3S,5R)-3-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol | [1] | |
| Molecular Formula | C22H23BrN6O2 | [1][5] | |
| Molecular Weight | 483.36 g/mol | [1][5] | |
| CAS Number | 2086772-26-9 | [3][5] | |
| Canonical SMILES | C1INVALID-LINK N)O)O">C@@HCCC4=CC5= NC(=C(C=C5C=C4)Br)N | [1] | |
| InChI Key | DBSMLQTUDJVICQ- CJODITQLSA-N | [1][6] | |

Mechanism of Action: Targeting the PRMT5 Methyltransferase

Onametostat exerts its therapeutic effect by inhibiting PRMT5, a type II arginine methyltransferase. PRMT5, in complex with its cofactor MEP50 (Methylosome Protein 50), catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates, including histones (H2A, H3, H4) and components of the spliceosome machinery (e.g., SMD1/3).[1][5] This post-translational modification plays a critical role in regulating gene expression, RNA splicing, signal transduction, and DNA damage repair.[7]

Onametostat functions as a non-covalent, pseudo-irreversible inhibitor by simultaneously occupying the SAM (the methyl donor) binding pocket and the substrate-binding pocket of the PRMT5/MEP50 complex.[3][8] This traps the enzyme in an inactive conformation, leading to a durable inhibition of its methyltransferase activity.[8] The downstream consequence is a global reduction in sDMA levels, which alters gene expression patterns, often leading to the upregulation of anti-proliferative genes and the suppression of oncogenic pathways, ultimately inhibiting the growth of cancer cells.[1][2]





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Onametostat inhibits the PRMT5/MEP50 complex, blocking sDMA formation.

Pharmacological Properties: Potency and Selectivity

Onametostat is characterized by its high potency against the PRMT5-MEP50 complex and its activity across various cancer cell lines.



| Assay Type | Target/Cell Line | IC50 Value | Source |
|--------------------|--|------------------------------|---------|
| Enzymatic Assay | PRMT5-MEP50 Complex | 0.14 nM | [3][5] |
| Cell-based Assay | A549 (Lung Cancer) | 0.25 nM (sDMA reduction) | [9] |
| Cell-based Assay | NCI-H1048 (Small Cell Lung Cancer) | Potent activity demonstrated | [5][10] |
| Antimalarial Assay | Plasmodium falciparum (3D7 strain) | 1.69 μΜ | [7][11] |

Key Experimental Methodologies

The characterization of **Onametostat** involves a suite of biochemical and cell-based assays. Below are detailed protocols for key experiments.

In Vitro PRMT5 Enzymatic Inhibition Assay

This assay quantifies the ability of **Onametostat** to inhibit the methyltransferase activity of purified PRMT5/MEP50 enzyme.

Protocol:

- Reagent Preparation:
 - Prepare assay buffer: 80 mM Tris pH 8.0, 200 mM NaCl, 4 mM EDTA, 12 mM MgCl₂, 0.4 mg/mL BSA, 4 mM DTT.
 - Reconstitute purified, full-length human PRMT5/MEP50 complex.
 - Prepare substrate solution: 0.1 μM human recombinant mononucleosomes or a specific peptide substrate (e.g., Histone H2A).
 - Prepare methyl donor solution: 10 μM S-adenosylmethionine (SAM).

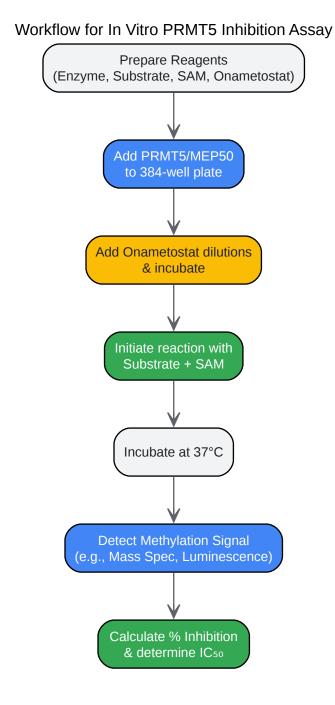
Foundational & Exploratory





- Prepare **Onametostat** serial dilutions in DMSO, followed by dilution in assay buffer.
- · Assay Procedure:
 - In a 384-well plate, add the PRMT5/MEP50 enzyme to each well.
 - Add the serially diluted **Onametostat** or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.
 - Initiate the reaction by adding the substrate and SAM mixture to all wells.
 - Incubate the plate for 60 minutes at 37°C.
- Detection and Analysis:
 - Terminate the reaction.
 - Quantify the product (methylated substrate) or the byproduct (S-adenosylhomocysteine, SAH) using a suitable detection method, such as high-throughput mass spectrometry or a luminescence-based assay (e.g., MTase-Glo™).
 - Calculate the percentage of inhibition for each **Onametostat** concentration relative to the vehicle control.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.





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A generalized workflow for determining the IC50 of **Onametostat**.

Cellular Symmetric Dimethylarginine (sDMA) Western Blot

This method is used to confirm the on-target activity of **Onametostat** in a cellular context by measuring the reduction of global sDMA levels.



Protocol:

- Cell Culture and Treatment:
 - Seed cancer cells (e.g., A549) in 6-well plates and allow them to adhere overnight.
 - Treat cells with increasing concentrations of **Onametostat** (and a DMSO vehicle control) for 48-72 hours.
- Protein Extraction:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Harvest lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
 - Separate proteins on a 4-20% Tris-glycine polyacrylamide gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Antibody Incubation and Detection:
 - Incubate the membrane overnight at 4°C with a primary antibody specific for symmetric dimethylarginine (e.g., anti-sDMA antibody).
 - Wash the membrane three times with TBST.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.



- Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
- Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

In Vivo Tumor Xenograft Efficacy Study

This experiment evaluates the anti-tumor activity of **Onametostat** in a living organism.

Protocol:

- Model Establishment:
 - Subcutaneously implant human cancer cells (e.g., NCI-H1048 small cell lung cancer cells)
 into the flank of immunocompromised mice (e.g., NSG or nude mice).
 - Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- · Treatment Administration:
 - Randomize mice into treatment groups (e.g., vehicle control, Onametostat at various doses).
 - Administer Onametostat orally (p.o.) according to the dosing schedule (e.g., 10 mg/kg, once daily).[5]
- Monitoring and Endpoint:
 - Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.
 - Monitor animal body weight and overall health as indicators of toxicity.
 - Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size limit.
- Data Analysis:



- Plot mean tumor volume over time for each treatment group.
- Calculate Tumor Growth Inhibition (TGI) to quantify the efficacy of the treatment.
- At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blot for sDMA) to confirm target engagement in the tumor tissue.

Clinical Development Summary

Onametostat (JNJ-64619178) has been evaluated in Phase 1 clinical trials for patients with advanced solid tumors, non-Hodgkin lymphoma, and myelodysplastic syndromes.[2][5] These studies aim to determine the safety, tolerability, pharmacokinetics, and preliminary efficacy of **Onametostat** in human subjects. Ongoing research continues to explore its therapeutic potential in various malignancies.

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